molecular formula C19H28O7 B8115847 Ald-benzyl-PEG4-CH2 tBu-ester

Ald-benzyl-PEG4-CH2 tBu-ester

Cat. No.: B8115847
M. Wt: 368.4 g/mol
InChI Key: SEFJXASLCYCFAI-UHFFFAOYSA-N
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Description

Ald-benzyl-PEG4-CH2 tBu-ester is a polyethylene glycol (PEG) derivative featuring an aldehyde functional group. This compound is commonly used as a linker in various chemical and biological applications due to its ability to form stable yet reversible linkages. The chemical formula for this compound is C19H28O7, and it has a molecular weight of 368.42 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ald-benzyl-PEG4-CH2 tBu-ester typically involves the reaction of benzyl alcohol with PEG4 and t-butyl ester under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes steps such as mixing, heating, and purification to obtain the final product with high purity. Quality control measures are implemented to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

Ald-benzyl-PEG4-CH2 tBu-ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ald-benzyl-PEG4-CH2 tBu-ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the conjugation of biomolecules such as proteins and peptides.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Ald-benzyl-PEG4-CH2 tBu-ester involves the formation of stable yet reversible linkages with various functional groups. The aldehyde group reacts with hydrazide, aminooxy, and other reactive groups to form reversible conjugates. This property is particularly useful in the development of antibody-drug conjugates (ADCs) and controlled release systems .

Comparison with Similar Compounds

Similar Compounds

  • Ald-benzoylamide-PEG-CH2 acid
  • Ald-benzoylamide-PEG-CH2 NHS ester
  • Ald-benzyl-PEG-propargyl
  • Ald-CH2-PEG-Azide
  • Ald-CH2-PEG-CH2CO2tBu

Uniqueness

Ald-benzyl-PEG4-CH2 tBu-ester is unique due to its combination of an aldehyde functional group and a PEG spacer. This combination enhances its solubility and biocompatibility, making it highly effective in various applications. The reversible nature of the linkages formed by the aldehyde group also provides flexibility in experimental designs and applications .

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-(4-formylphenoxy)ethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O7/c1-19(2,3)26-18(21)15-24-11-10-22-8-9-23-12-13-25-17-6-4-16(14-20)5-7-17/h4-7,14H,8-13,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFJXASLCYCFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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